molecular formula C13H18N2O2 B2862191 N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide CAS No. 415933-46-9

N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide

Cat. No.: B2862191
CAS No.: 415933-46-9
M. Wt: 234.299
InChI Key: KFRGDVNNAPFDCF-UHFFFAOYSA-N
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Description

N-{4-[(Morpholin-4-yl)methyl]phenyl}acetamide is a synthetic organic compound featuring a phenyl ring substituted with a morpholine-methyl group at the para position, linked to an acetamide moiety.

Properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(16)14-13-4-2-12(3-5-13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRGDVNNAPFDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-(morpholin-4-ylmethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine to facilitate the acetylation process.

    Purification: The crude product is purified using recrystallization techniques to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

The mechanism of action of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

A. N-[(4-Methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) vs. N-[Morpholin-4-yl(phenyl)methyl]acetamide (MPA)

  • Structural Differences : MMPA includes a methoxy group on the phenyl ring, while MPA lacks this substituent.
  • Performance : In sulfuric acid, MMPA showed superior corrosion inhibition efficiency (92%) compared to MPA (85%) for mild steel. The methoxy group enhances adsorption via electron-donating effects .
  • Thermodynamics : Both follow Langmuir adsorption isotherms, but MMPA exhibits stronger chemisorption due to its polar methoxy group .

B. 2-Chloro-N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide Hydrochloride

  • Key Feature : Chlorine substituent increases electrophilicity, making it a reactive intermediate for further derivatization.
  • Application : Primarily used in synthetic chemistry as a precursor for bioactive molecules .

Pharmacologically Active Analogues

A. Paracetamol (N-(4-Hydroxyphenyl)acetamide)

  • Structural Difference : Hydroxyl group replaces the morpholine-methyl moiety.
  • Activity : Widely used as an analgesic/antipyretic. The hydroxyl group enables glucuronidation and sulfation for detoxification, unlike the morpholine group, which may alter metabolic pathways .

B. Triazole-Sulfonyl Derivatives (e.g., Compounds 15–18 in )

  • Activity : Demonstrated antimicrobial and anti-inflammatory properties. For example, Compound 15 (melting point 207.6–208.5°C) showed efficacy against Gram-positive bacteria due to its triazole core .

Crystallographic and Electronic Comparisons

A. N-[4-(4-Nitrophenoxy)phenyl]acetamide

  • Crystal Structure : Exhibits N–H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.65 Å), stabilizing its lattice. The nitro group reduces electron density on the phenyl ring, contrasting with the electron-rich morpholine group in the target compound .

B. N-[4-(Morpholinodiazenyl)phenyl]acetamide

  • Geometry : X-ray studies reveal sp² hybridization at the diazenyl nitrogen, with bond lengths (C–N: 1.32 Å) distinct from the morpholine-methyl group’s tetrahedral geometry .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Application/Performance Reference
N-{4-[(Morpholin-4-yl)methyl]phenyl}acetamide C₁₃H₁₈N₂O₂ Morpholine-methyl, acetamide Corrosion inhibition (Mild steel)
MMPA C₁₄H₂₀N₂O₂ Methoxy, morpholine-methyl, acetamide Corrosion inhibition (92% efficiency)
Paracetamol C₈H₉NO₂ Hydroxyl, acetamide Analgesic (FDA-approved)
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ Nitrophenoxy, acetamide Crystallography (π-π interactions)
2-Chloro-N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide C₁₃H₁₇ClN₂O₂ Chloro, morpholine-methyl, acetamide Synthetic intermediate

Biological Activity

N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as a phenylacetamide derivative, features a morpholine ring attached to a phenyl group via a methyl linker. The molecular formula is C13H17N3OC_{13}H_{17}N_{3}O, with a molecular weight of approximately 233.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic exploration.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes:

  • Inhibition of RAGE : Research indicates that this compound can inhibit the receptor for advanced glycation end products (RAGE), which is implicated in inflammatory and neurodegenerative diseases. In vitro studies demonstrate that this compound effectively blocks RAGE-mediated signaling pathways, suggesting potential therapeutic benefits in conditions like Alzheimer's disease and diabetes-related complications.
  • Anticancer Properties : Preliminary studies have shown that related compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the morpholine group is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with evidence suggesting it may reduce the production of pro-inflammatory cytokines in various cell models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the morpholine moiety can significantly influence its pharmacological profile:

Compound NameStructural FeaturesBiological Activity
N-(3-(5-cyanopyridin-3-yloxy)phenyl)acetamidePyridine instead of quinolineAnticancer activity
N-(4-(6-cyanopyrimidin-4-yloxy)phenyl)acetamidePyrimidine instead of quinolineAntibacterial properties
N-(3-(5-nitrophenoxy)phenyl)acetamideNitro group substitutionAnti-inflammatory effects

These comparisons highlight how structural modifications can lead to diverse biological activities, emphasizing the importance of targeted design in drug development.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study conducted on human neuroblastoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis rates, indicating its potential as an anticancer agent .
  • Animal Models : In mouse models of diabetes, administration of this compound led to decreased markers of inflammation and improved insulin sensitivity, supporting its role in managing metabolic disorders associated with chronic inflammation.
  • Binding Affinity Studies : Using techniques such as surface plasmon resonance, researchers have quantified the binding affinity of this compound to RAGE and other related receptors, confirming its competitive inhibition against natural ligands .

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